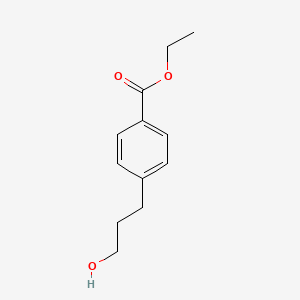

Ethyl 4-(3-hydroxypropyl)benzoate

Description

Ethyl 4-(3-hydroxypropyl)benzoate is an ester derivative of benzoic acid featuring a hydroxypropyl substituent at the para position of the aromatic ring. The hydroxypropyl group likely enhances hydrogen-bonding capacity and polarity compared to non-hydroxylated analogs, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

ethyl 4-(3-hydroxypropyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYDBUGWIEKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446827 | |

| Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98092-75-2 | |

| Record name | Ethyl 4-(3-hydroxypropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)benzoate typically involves the esterification of 4-(3-hydroxypropyl)benzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 4-(3-hydroxypropyl)benzoate can be achieved through a continuous esterification process. This involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxopropyl)benzoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(3-hydroxypropyl)benzyl alcohol.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH₃) can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-(3-oxopropyl)benzoate

Reduction: 4-(3-hydroxypropyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)benzoate involves its hydrolysis to 4-(3-hydroxypropyl)benzoic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

- The hydroxyl group in Ethyl 4-(3-hydroxypropyl)benzoate distinguishes it from the ketone-containing Ethyl 4-(3-oxopropyl)benzoate . This difference likely affects solubility (e.g., hydroxypropyl derivatives may have higher aqueous solubility) and reactivity (e.g., hydroxyl groups participate in hydrogen bonding, while ketones undergo nucleophilic additions).

- The phenylpropyl substituent in Ethyl 4-(3-phenylpropyl)benzoate introduces significant hydrophobicity, making it less polar than the hydroxypropyl variant. This property could favor applications in lipid-soluble formulations or as a scaffold in organic synthesis.

Synthetic Pathways :

- Analogs such as Ethyl 4-(3-phenylpropyl)benzoate are synthesized via column chromatography using petroleum ether/ethyl acetate gradients, yielding colorless oils with high purity (82% yield) . Similar methods may apply to the hydroxypropyl derivative, though hydroxyl groups might require protective strategies during synthesis.

- Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate demonstrates the incorporation of heterocyclic moieties, which often require multi-step reactions involving cyclization or coupling agents.

Biological and Material Applications :

- Hydroxypropyl derivatives are of interest in prodrug design or polymer chemistry due to their hydrogen-bonding capacity. In contrast, oxadiazole-containing analogs are explored for their electronic properties in materials science or as enzyme inhibitors.

- The phenylpropyl variant may serve as a ligand in coordination chemistry (e.g., cobalt complexes) or as a hydrophobic building block in supramolecular assemblies.

Physicochemical Properties

- Hydrogen Bonding: Ethyl 4-(3-hydroxypropyl)benzoate’s hydroxyl group increases its topological polar surface area (TPSA) compared to non-hydroxylated analogs. For instance, Ethyl 4-(3-oxopropyl)benzoate has a TPSA of 43.4 Ų (calculated), while the hydroxypropyl analog may exceed 60 Ų, enhancing interactions in biological systems .

- Lipophilicity : The hydroxypropyl group reduces logP compared to phenylpropyl or oxadiazole derivatives. For example, Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate has a logP of 3.2 , whereas the hydroxypropyl variant is expected to have a lower logP (~2.5–3.0).

Industrial Relevance

- Ethyl 4-(3-oxopropyl)benzoate is commercially available with short lead times (0–1 day in the U.S.), suggesting established synthetic protocols. The hydroxypropyl variant’s absence from commercial catalogs implies niche or emerging applications.

Biological Activity

Ethyl 4-(3-hydroxypropyl)benzoate, an organic compound with the molecular formula C₁₂H₁₆O₃, is an ester derived from para-hydroxybenzoic acid. Its structure features a benzoate moiety with a hydroxypropyl group that enhances solubility and biological activity, making it a promising candidate for various applications in pharmaceuticals and materials science. This article reviews the biological activities associated with this compound, including antimicrobial and anticancer properties, along with synthesis methods and relevant case studies.

Biological Activities

Research indicates that Ethyl 4-(3-hydroxypropyl)benzoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to Ethyl 4-(3-hydroxypropyl)benzoate possess significant antimicrobial properties. For instance, derivatives of hydroxybenzoates have been tested against various bacterial strains, demonstrating effective inhibition of growth .

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Some studies suggest that related benzoate esters can induce apoptosis in cancer cells, although specific data on Ethyl 4-(3-hydroxypropyl)benzoate remains limited .

- Local Anesthetic Effects : Preliminary studies indicate that certain synthesized derivatives of Ethyl 4-(3-hydroxypropyl)benzoate exhibit local anesthetic effects while maintaining low toxicity levels .

Synthesis Methods

Ethyl 4-(3-hydroxypropyl)benzoate can be synthesized through several methods, including:

- Esterification : This method involves the reaction of para-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

- Transesterification : This process can be performed using ethyl benzoate and 3-hydroxypropyl alcohol under basic conditions.

- Direct Alkylation : Utilizing alkyl halides in the presence of suitable bases to introduce the hydroxypropyl group onto the benzoate structure.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of various hydroxybenzoates. The results indicated that compounds with hydroxy substituents showed enhanced activity against Gram-positive bacteria compared to their non-hydroxy counterparts. Ethyl 4-(3-hydroxypropyl)benzoate was included in this study, showcasing promising results against Staphylococcus aureus .

Anticancer Research

In another research effort, derivatives of para-hydroxybenzoic acid were evaluated for their ability to induce apoptosis in cancer cell lines. Although specific data on Ethyl 4-(3-hydroxypropyl)benzoate was not detailed, related compounds demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential avenue for further exploration of this compound's therapeutic applications .

Comparative Analysis

The following table summarizes the properties and biological activities of Ethyl 4-(3-hydroxypropyl)benzoate compared to related compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 4-(3-hydroxypropyl)benzoate | Hydroxy and propyl groups | Antimicrobial, anticancer, local anesthetic |

| Ethyl benzoate | Simple benzoate without hydroxy group | Limited biological activity |

| Ethyl 4-hydroxybenzoate | Hydroxyl group at para position | Antimicrobial, used in pharmaceuticals |

| Ethyl 4-(tert-butyl)benzoate | Tert-butyl group instead of hydroxy | Enhanced lipophilicity but lower activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.